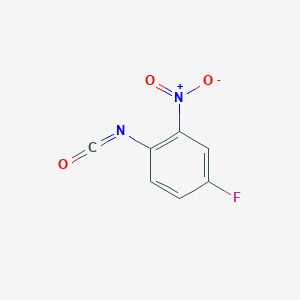

4-Fluoro-2-nitrophenyl isocyanate

Description

Contextual Significance of Aromatic Isocyanates in Contemporary Organic Chemistry

Aromatic isocyanates are a class of organic compounds defined by the presence of an isocyanate functional group (–N=C=O) directly attached to an aromatic ring. gas-sensing.comgas-sensing.com This structural arrangement confers significant reactivity upon the molecule, establishing aromatic isocyanates as highly versatile and fundamental building blocks in modern organic chemistry. wikipedia.org The electrophilic carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles, such as alcohols, amines, and even water. wikipedia.orgnih.gov

This reactivity is the foundation for some of the most widely used polymerization reactions. For instance, the reaction of diisocyanates with polyols yields polyurethanes, while their reaction with diamines produces polyureas. gas-sensing.comwikipedia.org These polymers are ubiquitous, forming the basis for a vast array of materials, including flexible and rigid foams, durable elastomers, high-performance adhesives, and protective coatings. gas-sensing.comgas-sensing.com Beyond polymer science, the predictable reactivity of isocyanates makes them invaluable reagents in the synthesis of a wide range of organic molecules. Their reactions are central to the formation of carbamates (from alcohols) and ureas (from amines), which are important structural motifs in many biologically active compounds. wikipedia.orgnih.gov Furthermore, isocyanates are key participants in multicomponent reactions (MCRs), which allow for the construction of complex molecular architectures in a single, efficient step, a strategy of growing importance in pharmaceutical and materials research. nih.govrsc.org

The Unique Role of Halogenated and Nitrated Aryl Isocyanates in Chemical Synthesis

The chemical behavior of an aryl isocyanate can be precisely tuned by introducing substituents onto the aromatic ring. Halogens and nitro groups, both being electron-withdrawing, play a particularly important role in modifying the reactivity of these compounds. The presence of a nitro group (–NO2) significantly reduces the electron density of the aromatic ring, a process known as deactivation. libretexts.org This electronic effect not only influences the reactivity of the isocyanate group but also makes the aromatic ring itself highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org

When a halogen, such as fluorine, is also present on the ring, especially in a position ortho or para to a nitro group, its function is twofold. The high electronegativity of fluorine further enhances the electrophilic character of the molecule. nih.gov More importantly, the fluorine atom becomes an excellent leaving group in SNAr reactions due to the strong activation provided by the nitro substituent. This dual functionality transforms the halogenated and nitrated aryl isocyanate into a powerful bifunctional reagent. It offers two distinct and orthogonal sites for reaction: the isocyanate group for reactions with one class of nucleophiles, and the halogen-bearing carbon for substitution by another. This allows for a sequential and highly controlled approach to building complex, highly substituted aromatic structures.

Positioning of 4-Fluoro-2-nitrophenyl Isocyanate as a Key Building Block in Research

This compound is a chemical reagent that perfectly embodies the principles of a bifunctional building block. Its structure features an isocyanate group at position 1, a strongly electron-withdrawing nitro group at position 2 (ortho), and a fluorine atom at position 4 (para). This specific arrangement makes it a molecule of significant interest in synthetic research.

The isocyanate group provides a reliable handle for reaction with nucleophiles like amines or alcohols to form urea (B33335) or carbamate (B1207046) linkages, respectively. Simultaneously, the fluorine atom at C-4 is strongly activated for nucleophilic aromatic substitution by the ortho- and para-directing nitro group at C-2. This activation makes the fluorine atom readily displaceable by a wide range of nucleophiles, such as primary and secondary amines, thiols, or alkoxides. This dual reactivity allows chemists to perform sequential modifications, first reacting the isocyanate and then substituting the fluorine, or vice-versa, to construct elaborate molecular frameworks that would be difficult to access through other synthetic routes.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| CAS Number | 190774-51-7 sigmaaldrich.com |

| Molecular Formula | C₇H₃FN₂O₃ sigmaaldrich.comoakwoodchemical.com |

| Molecular Weight | 182.11 g/mol sigmaaldrich.comoakwoodchemical.com |

| Melting Point | 52-56 °C sigmaaldrich.com |

Overview of Research Trajectories and Interdisciplinary Relevance

The unique structural and reactive properties of this compound position it as a valuable tool with broad, interdisciplinary relevance, particularly in medicinal chemistry, materials science, and agrochemistry.

In medicinal chemistry , the incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability. nih.govnih.gov Approximately 20% of all commercial pharmaceuticals contain fluorine. nih.gov The 4-fluoro-2-nitrophenyl scaffold, combined with the urea-forming capability of the isocyanate, makes this reagent an ideal starting point for generating libraries of novel compounds for drug discovery. Substituted ureas and nitroaromatics are known pharmacophores found in numerous therapeutic agents. This building block is particularly well-suited for the synthesis of kinase inhibitors and other targeted therapies where molecular diversity is key to identifying potent and selective leads.

In materials science , isocyanates are the cornerstone of polyurethane chemistry. gas-sensing.comresearchgate.net By incorporating a functional monomer like this compound into a polymer chain, materials scientists can create "smart" polymers. The fluorine atom acts as a latent reactive site that can be modified post-polymerization. This allows for the surface functionalization of materials or the covalent attachment of dyes, sensors, or biomolecules, leading to advanced coatings, membranes, and functional surfaces.

In agrochemical research , the development of new pesticides and herbicides often relies on the synthesis of complex organic molecules to overcome resistance and improve efficacy. Isocyanates are established precursors in this field. wikipedia.org The bifunctional nature of this compound provides a template for creating novel chemical entities with potential applications in crop protection. The ability to introduce two different points of diversity in a controlled manner is a powerful approach for optimizing the biological activity of new agrochemical candidates.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-isocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O3/c8-5-1-2-6(9-4-11)7(3-5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPNERLQTDSECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369876 | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-51-7 | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro 2 Nitrophenyl Isocyanate and Analogous Compounds

Phosgene-Based Synthetic Routes to Aromatic Isocyanates

The reaction of primary amines with phosgene (B1210022) has long been the cornerstone of industrial isocyanate production. nih.govsabtechmachine.com This method is valued for its efficiency and applicability to a wide range of aromatic amines, forming the basis for the large-scale manufacturing of commodity isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI). rsc.orgnih.gov

Traditional Phosgenation Techniques and Their Mechanistic Underpinnings

The conventional synthesis of aromatic isocyanates via phosgenation is typically a two-step process, often referred to as "cold-hot" phosgenation, designed to maximize yield and minimize side reactions. sabtechmachine.comfsalforu.com The process begins with the reaction of a primary aromatic amine, dissolved in an inert solvent like dichlorobenzene or toluene, with phosgene at low temperatures (below 70°C). sabtechmachine.comfsalforu.com

Mechanism: The reaction mechanism proceeds through several key stages. Initially, the primary amine attacks the electrophilic carbonyl carbon of phosgene to form an N-substituted carbamoyl (B1232498) chloride intermediate. universiteitleiden.nl This step is rapid. To prevent the formation of urea (B33335) byproducts from the reaction between the newly formed isocyanate and unreacted amine, an excess of phosgene is used. universiteitleiden.nlrsc.org

The reaction can be summarized as follows:

Carbamoyl Chloride Formation (Cold Phosgenation): R-NH₂ + COCl₂ → R-NHCOCl + HCl fsalforu.com

Dehydrochlorination (Hot Phosgenation): The resulting carbamoyl chloride slurry is then heated to higher temperatures (100-200°C), often with the introduction of additional phosgene. sabtechmachine.comfsalforu.com This thermal decomposition step eliminates a molecule of hydrogen chloride (HCl) to yield the final isocyanate product. universiteitleiden.nl R-NHCOCl → R-N=C=O + HCl

Theoretical studies on the phosgenation of diamines, such as 2,4-toluenediamine (2,4-TDA), have explored different mechanistic pathways, including "stepwise phosgenations" (where one amine group is fully converted to isocyanate before the second reacts) and "phosgenations first" (where both amines first form carbamoyl chlorides). nih.gov These computational analyses help in understanding the reaction energetics and optimizing industrial processes. nih.gov

Optimization of Reaction Conditions for Aromatic Isocyanate Formation

The efficiency and yield of aromatic isocyanate synthesis are highly dependent on the careful control of several reaction parameters. The optimization of these conditions is crucial for minimizing byproduct formation, particularly ureas, which can arise from the reaction of the isocyanate product with unreacted starting amine. sabtechmachine.comrsc.org Key factors include the molar ratio of reactants, reaction temperature, reaction time, and the flow rate of inert gas used to remove HCl. sciencepublishinggroup.com

A study on the non-phosgene synthesis of 1,3-Bis(isocyanatomethyl)benzene provides a useful model for understanding parameter optimization. The findings from this research highlight how systematic adjustments can significantly impact product yield. sciencepublishinggroup.com

Table 1: Example of Optimized Reaction Conditions for Isocyanate Synthesis This table is based on data for the synthesis of 1,3-Bis(isocyanatomethyl)benzene and serves as an illustrative example of parameter optimization in isocyanate production. sciencepublishinggroup.com

| Parameter | Optimal Condition | Result |

| Molar Ratio (Amine:Carbonyl Source) | 1.2:1.0 | Maximized conversion of the carbonyl source. |

| Reaction Temperature | 125°C | Balanced reaction rate against thermal decomposition. |

| Reaction Time | 8.0 hours | Sufficient time for reaction completion. |

| Nitrogen Gas Velocity | 8 mL·min⁻¹ | Efficient removal of byproducts like HCl. |

| Final Yield | 83.35% | Achieved under fully optimized conditions. |

Phosgene-Free and Green Chemistry Approaches in Isocyanate Synthesis

Recent Advances in Sustainable Production of Isocyanates

Several phosgene-free methodologies have emerged as viable alternatives for isocyanate production. acs.org These processes often involve the synthesis of a carbamate (B1207046) intermediate, which is then thermally decomposed to the isocyanate. acs.orgresearchgate.net This indirect route is often favored as carbamates are less toxic and more stable than their isocyanate counterparts. universiteitleiden.nl

Key phosgene-free routes include:

Reductive Carbonylation of Nitroaromatics: This method synthesizes isocyanates or their carbamate precursors directly from aromatic nitro compounds and carbon monoxide. universiteitleiden.nlresearchgate.net It represents a potentially attractive route, though it can require forcing conditions. researchgate.net

Oxidative Carbonylation of Amines: In this process, primary amines react with carbon monoxide and an oxidizing agent in the presence of an alcohol to form carbamates. acs.orgcore.ac.uk This avoids the use of phosgene but can be challenging to scale.

Dimethyl Carbonate (DMC) Method: DMC serves as a non-toxic substitute for phosgene. researchgate.net It reacts with amines to form carbamates, which are then pyrolyzed to isocyanates. acs.org While effective for aliphatic amines at mild conditions, the reaction with less nucleophilic aromatic amines requires harsher conditions. nih.govacs.org

Urea Method: This route uses urea as a safe source of the carbonyl group. Amines react with urea and an alcohol to produce N-substituted carbamates, which can be subsequently converted to isocyanates. researchgate.netacs.org

Table 2: Comparison of Major Phosgene-Free Isocyanate Synthesis Routes

| Synthetic Route | Starting Materials | Intermediate | Key Advantages | Key Challenges |

| Reductive Carbonylation | Nitroaromatic, Carbon Monoxide (CO) | Isocyanate (direct) or Carbamate (indirect) | Utilizes readily available nitro compounds. | Can require high pressures and temperatures; catalyst deactivation. universiteitleiden.nlnwo.nl |

| Oxidative Carbonylation | Amine, CO, Alcohol, Oxidant | Carbamate | Avoids nitro reduction step. | Catalyst recycling can be difficult. researchgate.netresearchgate.net |

| Dimethyl Carbonate (DMC) Route | Amine, Dimethyl Carbonate | Carbamate | DMC is a green, non-toxic reagent. researchgate.net | Harsher conditions needed for aromatic amines. nih.govacs.org |

| Urea Route | Amine, Urea, Alcohol | Carbamate | Urea is inexpensive and safe. researchgate.net | Ammonia removal is critical for reaction progress. acs.org |

Catalyst Development for Environmentally Benign Synthetic Pathways

Catalysis is central to the viability of phosgene-free isocyanate synthesis. Research has focused on developing efficient and robust catalysts that can operate under moderate conditions and be easily recycled. nwo.nlnih.gov

For the reductive carbonylation of nitroaromatics , palladium-based catalysts, often combined with chelating ligands and Lewis acid promoters, have shown the most promise. universiteitleiden.nlnwo.nl Homogeneous palladium complexes have been extensively studied to improve activity and selectivity towards the desired carbamate product. universiteitleiden.nl

In the oxidative carbonylation of amines , dual-functional catalysts such as Pd/CeO₂ have been developed. magnusgroup.org These catalysts can achieve high yields of dicarbamates from diamines while minimizing the formation of urea byproducts. magnusgroup.org

For the thermal decomposition of carbamates , a critical step in many non-phosgene routes, various metal catalysts have been investigated to lower the required temperature and improve isocyanate yield. nih.gov Single-component metal catalysts, particularly those based on zinc, are noted for their high activity and cost-effectiveness. nih.gov Composite catalysts are also being developed to further enhance performance by optimizing the active metal composition for specific substrates and reaction conditions. nih.gov

Table 3: Selected Catalysts in Green Isocyanate Synthesis

| Reaction Type | Catalyst System | Function/Advantage |

| Reductive Carbonylation | Homogeneous Palladium Complexes (e.g., with phosphine (B1218219) ligands) | High activity for converting nitroaromatics to carbamates. universiteitleiden.nlnwo.nl |

| Oxidative Carbonylation | Dual-functional Pd/CeO₂ | High dicarbamate yield, minimizes urea byproduct formation. magnusgroup.org |

| Carbamate Synthesis (from Amine & DMC) | Y(NO₃)₃·6H₂O | Effective for the non-phosgene carbonylation of diamines. researchgate.net |

| Carbamate Decomposition | Zinc-based catalysts | High activity, cost-effective, and compatible with various substrates. nih.gov |

| Polyurethane Synthesis | Organobismuth and Organozinc catalysts | Investigated as non-toxic alternatives to mercury-based catalysts. nih.gov |

In Situ Generation of Aromatic Isocyanates from Precursors

To circumvent the challenges of handling and storing highly reactive and often toxic isocyanates, methods for their in situ generation have been developed. In these one-pot procedures, the isocyanate is formed as a transient intermediate and immediately consumed in a subsequent reaction, typically to form more stable derivatives like ureas or carbamates. gaylordchemical.com

One notable method involves the reaction of an aryl amine with carbon dioxide to form a carbamate salt. This salt is then dehydrated in situ using a reagent prepared from dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic anhydride (B1165640) (TFAA) to generate the isocyanate intermediate, which can then be trapped by an amine or alcohol. gaylordchemical.com This approach avoids the direct use of phosgene and the isolation of the isocyanate. gaylordchemical.com

Another innovative technique is the photo-on-demand phosgenation using chloroform (B151607) (CHCl₃) as a phosgene precursor. acs.org Through oxidative photochemical conversion, CHCl₃ is transformed into phosgene in situ. By controlling the stoichiometry—either a low concentration of phosgene relative to the amine ([COCl₂] < [amine]) or a high concentration ([COCl₂] > [amine])—the reaction can be selectively directed to produce either N-substituted ureas or isocyanates, respectively. acs.org

The Curtius Rearrangement offers another pathway for the in situ formation of isocyanates. This reaction involves the thermal or photochemical decomposition of a carboxylic azide, which rearranges to form an isocyanate intermediate. libretexts.org This method is a classic example of a phosgene-free route to isocyanates.

Advanced Reaction Chemistry and Mechanistic Studies of 4 Fluoro 2 Nitrophenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Moiety

The core reactivity of 4-Fluoro-2-nitrophenyl isocyanate is defined by the nucleophilic addition to the central carbon atom of the -N=C=O group. This carbon is highly electrophilic due to the electronegativity of the adjacent nitrogen and oxygen atoms, a characteristic that is further amplified by the electron-withdrawing nitro and fluoro substituents on the phenyl ring. This section explores the reactions with common nucleophiles such as amines and alcohols, leading to the formation of stable urea (B33335) and carbamate (B1207046) derivatives, respectively.

The reaction between isocyanates and amines is a rapid and generally quantitative process that yields substituted ureas. This reaction forms the basis for the synthesis of a wide range of compounds with significant applications, including in pharmaceuticals and materials science. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to yield the final urea product.

This compound reacts readily with primary and secondary aromatic and aliphatic amines to produce N,N'-substituted urea derivatives. Specifically, its reaction with various aryl amines leads to the formation of substituted diaryl ureas, a structural motif present in many biologically active molecules. nih.govnih.gov The synthesis is typically straightforward, often carried out by mixing the reactants in an appropriate solvent, such as acetone (B3395972), at room temperature. asianpubs.org The reaction proceeds to completion, often resulting in the precipitation of the product, which can then be isolated in high yield and purity by simple filtration. asianpubs.org

An example of this synthesis involves the coupling of an amine with this compound in an acetone medium at room temperature, which affords the desired diaryl urea product in good yield. asianpubs.org This methodology is utilized in the synthesis of analogues of biologically active compounds. asianpubs.org

| Amine Reactant | Product | Solvent | Typical Yield |

|---|---|---|---|

| Aniline | 1-(4-Fluoro-2-nitrophenyl)-3-phenylurea | Acetone | High |

| 4-Methoxyaniline | 1-(4-Fluoro-2-nitrophenyl)-3-(4-methoxyphenyl)urea | Tetrahydrofuran (B95107) | High |

| 4-Chloroaniline | 1-(4-Chloro-phenyl)-3-(4-fluoro-2-nitrophenyl)urea | Acetone | High |

| N-Methylaniline | 1-(4-Fluoro-2-nitrophenyl)-1-methyl-3-phenylurea | Dichloromethane | Good |

The formation of ureas from isocyanates and amines is known to follow second-order kinetics, being first order in both the isocyanate and the amine concentration. researchgate.net However, the reaction can exhibit more complex kinetic profiles. For instance, the newly formed urea product can sometimes catalyze the reaction, a phenomenon known as autocatalysis, leading to third-order kinetics. researchgate.net This effect is attributed to hydrogen bonding between the urea's N-H groups and the reactants. researchgate.net

The rate of reaction is highly dependent on several factors:

Nucleophilicity of the Amine: More nucleophilic amines (e.g., aliphatic amines) react faster than less nucleophilic ones (e.g., aromatic amines with electron-withdrawing groups).

Electrophilicity of the Isocyanate: The electron-withdrawing groups on this compound increase its reactivity compared to unsubstituted phenyl isocyanate.

Solvent: The reaction rate can be influenced by the polarity and hydrogen-bonding capability of the solvent.

Temperature: As with most chemical reactions, the rate of urea formation increases with temperature.

While general kinetic models for urea formation exist, specific activation energy and rate constant data for the reaction of this compound are not extensively detailed in the available literature. However, kinetic studies on similar systems, such as the reaction of isophorone diisocyanate, have determined activation energies and demonstrated that the reactions are sensitive to temperature. researchgate.net

| Factor | Effect on Reaction Rate | Mechanistic Rationale |

|---|---|---|

| Increased Amine Nucleophilicity | Increases | Facilitates the initial nucleophilic attack on the isocyanate carbon. |

| Increased Isocyanate Electrophilicity | Increases | Lowers the activation energy for the nucleophilic addition step. |

| Product Autocatalysis | Increases (may shift kinetics from 2nd to 3rd order) | Hydrogen bonding from the urea product can activate the isocyanate. researchgate.net |

| Increased Temperature | Increases | Provides sufficient energy to overcome the activation energy barrier. |

Isocyanates react with alcohols to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines because alcohols are weaker nucleophiles. Consequently, the synthesis of carbamates from isocyanates often requires heat or the use of a catalyst. google.com Common catalysts include tertiary amines and organometallic compounds, such as dibutyltin (B87310) dilaurate. researchgate.netgoogle.com

The reaction of this compound with various alcohols and phenols yields the corresponding N-(4-fluoro-2-nitrophenyl)carbamates. The enhanced electrophilicity of this particular isocyanate may allow the reaction to proceed under milder conditions than those required for less activated aromatic isocyanates.

| Alcohol Reactant | Product | Typical Conditions |

|---|---|---|

| Methanol | Methyl N-(4-fluoro-2-nitrophenyl)carbamate | Heat or catalyst (e.g., triethylamine) |

| Ethanol | Ethyl N-(4-fluoro-2-nitrophenyl)carbamate | Heat or catalyst |

| tert-Butanol | tert-Butyl N-(4-fluoro-2-nitrophenyl)carbamate | More forcing conditions due to steric hindrance |

| Phenol | Phenyl N-(4-fluoro-2-nitrophenyl)carbamate | Catalyst often required |

The nucleophilic addition to the isocyanate group is a highly regioselective process. The nucleophile (the nitrogen of an amine or the oxygen of an alcohol) exclusively attacks the central carbonyl carbon of the isocyanate moiety. This is due to the significant electrophilic character of this carbon atom compared to the terminal nitrogen atom. The resulting product is always the corresponding urea or carbamate, with no formation of isomeric products under normal conditions.

Stereoselectivity in these addition reactions is determined by the chirality of the reactants. If a chiral, non-racemic amine or alcohol is reacted with this compound, the resulting urea or carbamate product will also be chiral and non-racemic. The reaction itself does not typically generate a new stereocenter at the former isocyanate carbon. However, if the addition were to create a situation of atropisomerism in the resulting diaryl urea, diastereomeric products could potentially be formed. There is limited specific research in the literature concerning diastereoselective reactions involving this compound.

Formation of Urea Derivatives with Primary and Secondary Amines

Cycloaddition Reactions Involving Aromatic Isocyanates

In addition to nucleophilic addition reactions, isocyanates can participate in cycloaddition reactions. The C=N double bond within the isocyanate group can react with other unsaturated systems. Aromatic isocyanates are known to undergo several types of cycloadditions:

Dimerization: In the presence of certain catalysts, such as phosphines or pyridines, isocyanates can undergo a [2+2] cycloaddition to form uretidinediones (also known as uretdiones), which are four-membered ring dimers. This reaction is reversible, and the dimers can dissociate back to the isocyanate monomers upon heating.

Trimerization: A more common reaction is the cyclotrimerization of isocyanates to form highly stable six-membered 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates. This reaction is often catalyzed by a variety of bases, metal salts, and other nucleophilic catalysts.

[4+1] Cycloaddition: While less common for isocyanates themselves, related isocyanides are well-known for participating in [4+1] cycloadditions to form five-membered heterocyclic rings. rsc.org

[3+2] Cycloaddition: Isocyanates can react as dipolarophiles with 1,3-dipoles, such as azides or nitrile oxides, to yield five-membered heterocyclic systems.

While these reactions are well-established for aromatic isocyanates in general, specific studies detailing the cycloaddition reactivity of this compound are scarce. However, its electronic structure suggests it would be a reactive partner in such transformations, particularly in trimerization to the corresponding isocyanurate.

[2+2] and [4+2] Cycloaddition Pathways

While specific documented examples of [2+2] and [4+2] cycloaddition reactions involving this compound are not extensively reported in publicly available literature, its reactivity can be inferred from the general principles of cycloaddition reactions and the electronic nature of the isocyanate. The isocyanate group (–N=C=O) can participate as a dienophile or a dipolarophile in cycloaddition reactions.

[2+2] Cycloaddition: The reaction of isocyanates with alkenes to form β-lactams is a well-known [2+2] cycloaddition. This reaction can proceed through a concerted or a stepwise mechanism. For electron-deficient isocyanates, a stepwise pathway involving a diradical intermediate is often proposed, particularly with electron-rich alkenes researchtrends.net. The strong electron-withdrawing nature of the nitro group at the ortho position and the fluorine atom at the para position significantly increases the electrophilicity of the isocyanate carbon in this compound, making it a potent candidate for such reactions.

[4+2] Cycloaddition (Diels-Alder Reaction): In a [4+2] cycloaddition, an isocyanate can react as a dienophile with a conjugated diene. The rate and feasibility of the Diels-Alder reaction are heavily influenced by the electronic demand of the dienophile nih.govmdpi.com. The electron-withdrawing substituents on the phenyl ring of this compound enhance its dienophilic character, suggesting it would be a reactive partner in Diels-Alder reactions. For instance, the reaction of β-fluoro-β-nitrostyrenes with cyclic dienes has been shown to proceed efficiently, highlighting the activating effect of nitro and fluoro groups researchgate.netnih.gov.

The general mechanism for these cycloadditions is depicted below:

[2+2] Cycloaddition with an alkene:

this compound + Alkene → β-lactam derivative

[4+2] Cycloaddition with a diene:

this compound + Diene → Dihydropyridinone derivative

Stereochemical Outcomes of Cycloaddition Products

The stereochemistry of cycloaddition reactions is a critical aspect, often governed by the Woodward-Hoffmann rules for concerted reactions masterorganicchemistry.com.

In [4+2] cycloadditions , the reaction is typically stereospecific, meaning the stereochemistry of the reactants is preserved in the product masterorganicchemistry.com. For a concerted Diels-Alder reaction, the "endo rule" often predicts the major product, where the electron-withdrawing group of the dienophile is oriented towards the developing diene bridge in the transition state. However, the formation of exo isomers is also possible and can sometimes be the major product depending on the specific reactants and reaction conditions mdpi.com. The stereochemical outcome for the reaction of this compound with a cyclic diene would be expected to yield predominantly the endo or exo adduct, depending on kinetic and thermodynamic control.

For [2+2] cycloadditions that proceed through a stepwise mechanism involving a diradical intermediate, the stereochemical outcome can be less predictable, potentially leading to a mixture of stereoisomers due to rotation around single bonds in the intermediate rsc.org.

Investigations into Electron Transfer Mechanisms

The presence of the strongly electron-withdrawing nitro group makes this compound a prime candidate for participating in reactions involving single electron transfer (SET) processes.

Formation of Radical Anions from Substituted Phenyl Isocyanates

The electrochemical reduction of aromatic nitro compounds is a well-established method for generating radical anions researchgate.netrsc.org. In the case of this compound, the initial step of a reduction process would likely involve the transfer of an electron to the low-lying π* orbital of the nitrophenyl system to form a radical anion. The stability of this radical anion would be influenced by the delocalization of the unpaired electron over the aromatic ring and the nitro group.

The formation of the radical anion can be represented as: this compound + e⁻ → [this compound]•⁻

Experimental techniques such as electron spin resonance (ESR) spectroscopy could be employed to study the structure and electronic distribution of such a radical anion. Studies on related fluorinated aromatic radicals have shown that fluorine hyperfine splittings in ESR spectra can provide valuable information about the spin density distribution researchgate.net.

Theoretical and Experimental Elucidation of Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step in many organic reactions researchtrends.net. For this compound, its high electron affinity suggests that it could act as an electron acceptor in SET processes, initiating radical cascade reactions or influencing the pathway of cycloadditions.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the electron affinity and the structure of the radical anion of this compound researchgate.netacs.org. Such studies would provide insights into the feasibility of SET from a potential electron donor.

Experimentally, the occurrence of a SET mechanism can be inferred from kinetic studies, product analysis, and the use of radical traps. For example, in [2+2] cycloadditions, a SET pathway can compete with a concerted mechanism, and the preferred pathway can depend on the nature of the reactants and the reaction conditions researchtrends.net.

Influence of Substituents on Reactivity and Reaction Pathways

Electronic Effects of Fluoro and Nitro Groups on Isocyanate Electrophilicity

The reactivity of the isocyanate group is dictated by the electrophilicity of its central carbon atom. Electron-withdrawing substituents on the phenyl ring increase this electrophilicity, making the isocyanate more susceptible to nucleophilic attack and enhancing its reactivity in cycloaddition reactions.

The electronic effects of substituents can be quantified using Hammett substituent constants (σ) wikipedia.orgutexas.edu. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -F | 0.06 | 0.34 |

| -NO2 | 0.78 | 0.71 |

Data sourced from various compilations of Hammett constants. cambridge.orglibretexts.orgscience.gov

The positive values for both the fluoro and nitro groups indicate their electron-withdrawing nature. The nitro group, in particular, has a very large positive σ value, signifying its powerful electron-withdrawing effect through both inductive and resonance effects. The fluorine atom is inductively electron-withdrawing but can be a weak π-donor through resonance. In the para position, its inductive effect generally dominates.

For this compound, the cumulative effect of a para-fluoro and an ortho-nitro group would be a significant increase in the electrophilicity of the isocyanate carbon. This heightened electrophilicity makes the molecule highly reactive towards nucleophiles and a strong dienophile in cycloaddition reactions.

Steric Hindrance and its Impact on Reaction Efficacies

Detailed research findings, including data tables comparing the reaction of this compound with nucleophiles of varying steric bulk, are not present in the currently accessible scientific literature. Therefore, a thorough and scientifically accurate discussion on this specific topic, as outlined in the request, cannot be provided at this time.

Derivatization Strategies and Their Academic Research Implications

Synthesis of Structurally Diverse Urea (B33335) and Thiourea (B124793) Derivatives

The reaction of 4-fluoro-2-nitrophenyl isocyanate with primary or secondary amines is a straightforward and efficient method for the synthesis of unsymmetrical ureas. nih.gov Similarly, its reaction with thiols or secondary phosphines can lead to thiocarbamates and phosphinamides, respectively. The presence of the electron-withdrawing nitro group and the fluorine atom on the phenyl ring enhances the electrophilicity of the isocyanate carbon, facilitating its reaction with a wide range of nucleophiles.

Design Principles for Novel Scaffolds Containing the 4-Fluoro-2-nitrophenyl Moiety

The 4-fluoro-2-nitrophenyl moiety serves as a valuable building block in the design of novel molecular scaffolds, particularly in the field of medicinal chemistry. The design principles for incorporating this moiety are often guided by the desire to introduce specific electronic and steric properties into the target molecule.

Hydrogen Bonding: The urea and thiourea functionalities are excellent hydrogen bond donors and acceptors. This property is frequently exploited in the design of molecules that can interact with biological targets such as enzymes and receptors through hydrogen bonding. researchgate.net The nitro group can also participate in hydrogen bonding as an acceptor.

Aromatic Interactions: The phenyl ring provides a platform for π-π stacking and other non-covalent interactions, which are crucial for molecular recognition and binding affinity. biointerfaceresearch.com

Structural Rigidity and Diversity: The urea or thiourea linkage provides a degree of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation. By varying the amine or thiol component, a vast library of derivatives with diverse steric and electronic properties can be readily synthesized. nih.govresearchgate.net

Methodologies for Functionalization and Diversification

The synthesis of urea and thiourea derivatives from this compound is typically achieved through a simple addition reaction. The isocyanate is reacted with a primary or secondary amine (for ureas) or a thiol (for thioureas) in an appropriate solvent.

The general reaction scheme is as follows:

For Urea Synthesis: R¹R²NH + O=C=N-Ar → R¹R²N-C(=O)NH-Ar where Ar = 4-fluoro-2-nitrophenyl

For Thiourea Synthesis: RSH + O=C=N-Ar → RS-C(=O)NH-Ar where Ar = 4-fluoro-2-nitrophenyl

A variety of reaction conditions can be employed, often at room temperature or with gentle heating. The choice of solvent depends on the solubility of the reactants and can range from aprotic solvents like tetrahydrofuran (B95107) (THF) and acetone (B3395972) to polar solvents. nih.govias.ac.in In some cases, a base such as triethylamine (B128534) or pyridine (B92270) may be added to facilitate the reaction, particularly when starting from an amine salt. ias.ac.in

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Primary/Secondary Amine | Urea | Aprotic solvent (e.g., THF, Acetone), often at room temperature. A base (e.g., triethylamine) may be used if the amine is a salt. ias.ac.in |

| This compound | Thiol | Thiocarbamate | Aprotic solvent, often with a base to deprotonate the thiol. |

| This compound | Alcohol | Carbamate (B1207046) | Often requires a catalyst (e.g., a tertiary amine or a tin compound) and may require elevated temperatures. |

Application in Chiral Derivatization for Enantiomeric Analysis

The separation and quantification of enantiomers are of paramount importance in the pharmaceutical and agrochemical industries, as different enantiomers of a chiral compound can exhibit vastly different biological activities. Chiral derivatization is a powerful technique used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and analyzed using standard chromatographic methods. wikipedia.org

Development of Derivatizing Reagents for Stereochemical Differentiation

A chiral derivatizing agent (CDA) is a chiral molecule that reacts with the enantiomers of a target analyte to form diastereomeric products. wikipedia.org For a CDA to be effective, it must be enantiomerically pure, and the derivatization reaction should proceed to completion without causing racemization of the analyte. wikipedia.org

While this compound itself is not chiral, it can be used to synthesize chiral derivatizing agents. For instance, by reacting it with a single enantiomer of a chiral amine, a chiral urea is formed. This new chiral urea can then be used as a derivatizing agent for other chiral molecules.

More commonly, achiral isocyanates like this compound are used to derivatize chiral analytes containing amine or alcohol functional groups. The resulting diastereomeric ureas or carbamates can then be separated. The principle relies on the formation of two diastereomers with different physical and chemical properties, allowing for their separation. nih.gov

Chromatographic Separation Techniques for Diastereomeric Products

Once the enantiomeric mixture has been converted into a mixture of diastereomers, various chromatographic techniques can be employed for their separation. High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. nih.gov

The separation of the diastereomeric ureas or carbamates derived from this compound can be achieved on a standard achiral stationary phase. The different spatial arrangements of the substituents in the diastereomers lead to different interactions with the stationary phase, resulting in different retention times and thus, separation.

Key factors influencing the chromatographic separation include:

Stationary Phase: The choice of stationary phase (e.g., normal-phase silica (B1680970) gel or reversed-phase C18) is critical. The polarity of the stationary phase will determine the elution order of the diastereomers. nih.gov

Mobile Phase: The composition and polarity of the mobile phase are optimized to achieve the best resolution between the diastereomeric peaks. This often involves a mixture of solvents, such as hexane (B92381) and isopropanol (B130326) for normal-phase HPLC or acetonitrile (B52724) and water for reversed-phase HPLC. nih.gov

Detection: The presence of the nitro group and the aromatic ring in the 4-fluoro-2-nitrophenyl moiety provides a strong chromophore, allowing for sensitive detection of the diastereomers using a UV detector. nih.gov

| Analytical Technique | Principle | Application in Context |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov | Separation of diastereomeric ureas/carbamates formed from the reaction of this compound with a chiral analyte. nih.gov |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Can be used for the analysis of volatile diastereomeric derivatives. |

| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. nih.gov | Offers high separation efficiency and is suitable for the analysis of small quantities of diastereomers. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinguishes between diastereomers based on differences in the chemical shifts of their nuclei in a chiral environment. wikipedia.org | Can be used to determine the enantiomeric excess after derivatization. |

Spectroscopic Characterization and Computational Chemistry Applied to 4 Fluoro 2 Nitrophenyl Isocyanate Systems

Advanced Spectroscopic Techniques for Molecular Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the identity, purity, and structure of 4-Fluoro-2-nitrophenyl isocyanate. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive molecular profile.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Based on the substitution pattern, the proton ortho to the isocyanate group and meta to the nitro group (H-6) would likely appear as a doublet of doublets. The proton ortho to the nitro group and meta to the fluorine (H-3) would also be expected to be a doublet of doublets. The proton ortho to the fluorine and meta to the isocyanate (H-5) would likely present as a triplet of doublets due to coupling with the adjacent proton and the fluorine atom.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-3 | 7.8 - 8.2 | dd | J(H3-H5) ≈ 2-3, J(H3-F) ≈ 4-6 |

| H-5 | 7.2 - 7.6 | ddd | J(H5-H6) ≈ 8-9, J(H5-F) ≈ 8-10, J(H5-H3) ≈ 2-3 |

| H-6 | 7.4 - 7.8 | d | J(H6-H5) ≈ 8-9 |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the isocyanate carbon. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with a large coupling constant. The carbons attached to the nitro and isocyanate groups will also have characteristic chemical shifts. The isocyanate carbon typically appears in the range of 120-140 ppm. The aromatic carbons will show a wide range of chemical shifts due to the varied electronic environments created by the substituents. For comparison, in the related compound 4-fluorophenyl isocyanate, the carbon of the isocyanate group appears at a specific chemical shift that can be used as a reference point. ub.edu

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (Hz) |

| C-1 (C-NCO) | 135 - 145 | - |

| C-2 (C-NO₂) | 145 - 155 | - |

| C-3 | 115 - 125 | ~20-25 |

| C-4 (C-F) | 160 - 170 | ~240-260 |

| C-5 | 110 - 120 | ~20-25 |

| C-6 | 125 - 135 | ~5-10 |

| N=C=O | 120 - 140 | - |

Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.

Infrared spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be dominated by a very strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate group (-N=C=O), typically appearing in the region of 2250-2280 cm⁻¹. The presence of the nitro group would give rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. The C-F stretching vibration would likely be observed as a strong band in the region of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic ring would be visible in the 1600-1450 cm⁻¹ region. For comparison, the IR spectrum of the isomeric 4-Fluoro-3-nitrophenyl isocyanate shows characteristic absorption bands that align with these expected regions. sigmaaldrich.com

Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (182.11 g/mol ). sigmaaldrich.com

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways:

Loss of the isocyanate group: A primary fragmentation could involve the loss of the NCO group (42 Da) to give a fragment corresponding to the 4-fluoro-2-nitrophenyl cation.

Loss of the nitro group: The loss of the NO₂ group (46 Da) is a common fragmentation pathway for nitroaromatic compounds, leading to a fluorophenyl isocyanate radical cation.

Loss of nitric oxide: Loss of NO (30 Da) from the molecular ion is also a possibility.

Loss of carbon monoxide: Subsequent fragmentation of the isocyanate-containing ions could involve the loss of CO (28 Da).

The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the structure of the molecule.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Elucidation

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Mechanistic Studies

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for investigating the fragmentation pathways of ions in the gas phase, which can provide crucial information about the structure of molecules and the mechanisms of their reactions. In the context of this compound, ESI-MS/MS studies would be instrumental in analyzing the products of its reactions, for instance, with nucleophiles like amines or alcohols to form ureas and carbamates, respectively.

While specific ESI-MS/MS studies on this compound are not extensively documented in publicly available literature, the fragmentation patterns of related nitrophenyl compounds have been investigated. For instance, studies on nitrophenylhydrazines reveal characteristic fragmentation involving the nitro group, which can undergo rearrangement and loss of neutral fragments such as NO, NO₂, and H₂O. In a hypothetical ESI-MS/MS analysis of a urea (B33335) derivative of this compound, one would anticipate initial protonation at one of the nitrogen atoms or the carbonyl oxygen. Subsequent fragmentation could involve cleavage of the urea linkage, with charge retention on either fragment, as well as characteristic losses related to the nitro and fluoro substituents on the phenyl ring.

Table 1: Plausible ESI-MS/MS Fragmentation of a Generic Urea Derivative of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss |

| [M+H]⁺ | [M+H - RNH₂]⁺ | Amine |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water |

| [M+H]⁺ | [M+H - NO]⁺ | Nitric Oxide |

| [M+H]⁺ | [M+H - NO₂]⁺ | Nitrogen Dioxide |

This table represents a hypothetical fragmentation pattern based on the general behavior of related compounds.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) for Product Analysis

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EIMS) is a standard method for the separation and identification of volatile and thermally stable compounds. For the analysis of reactions involving this compound, GC-EIMS is particularly useful for identifying and quantifying the products formed. However, isocyanates themselves can be challenging to analyze directly by GC due to their high reactivity and potential for thermal degradation. A common strategy is to derivatize the isocyanate with a suitable reagent, such as an alcohol or an amine, to form a more stable carbamate (B1207046) or urea, which can then be analyzed by GC-EIMS. researchgate.net

In a typical product analysis of a reaction mixture containing this compound, GC-EIMS would allow for the separation of the starting materials, products, and any byproducts. The electron ionization mass spectra of the eluted compounds would provide a "fingerprint" based on their fragmentation patterns, enabling their identification by comparison with spectral libraries or through manual interpretation. For example, the mass spectrum of a urea product would likely show a molecular ion peak (if stable enough) and characteristic fragment ions corresponding to the cleavage of the C-N bonds of the urea linkage.

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides a powerful lens through which to examine the properties and reactivity of molecules at the atomic level. For this compound, these methods can predict its electronic structure, reaction pathways, and conformational preferences.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. DFT calculations can provide valuable insights into the distribution of electron density, molecular orbital energies, and various electronic properties of this compound. The presence of the electron-withdrawing nitro group and the electronegative fluorine atom is expected to significantly influence the electronic properties of the phenyl ring and the isocyanate group.

DFT calculations would likely show that the isocyanate carbon is highly electrophilic, which is consistent with the known reactivity of isocyanates towards nucleophiles. The calculated electrostatic potential map would reveal regions of positive and negative potential, highlighting the sites susceptible to nucleophilic and electrophilic attack, respectively. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also key parameters that can be obtained from DFT calculations, providing information about the molecule's reactivity and its behavior in chemical reactions.

Table 2: Representative Predicted Electronic Properties of Substituted Phenyl Isocyanates from DFT Studies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Phenyl Isocyanate | -7.5 | -0.8 | 2.5 |

| 4-Nitrophenyl Isocyanate | -8.2 | -2.5 | 4.0 |

| 4-Fluorophenyl Isocyanate | -7.8 | -0.9 | 1.8 |

Note: The values in this table are illustrative and based on general trends observed in computational studies of substituted phenyl isocyanates.

Computational Studies on Reaction Mechanisms and Transition States

Computational methods, particularly DFT, are extensively used to investigate the mechanisms of chemical reactions. For reactions involving this compound, computational studies can map out the potential energy surface, identifying the transition states and intermediates along the reaction pathway. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

For example, the reaction of this compound with an amine to form a urea derivative could be modeled computationally. The calculations would likely reveal a stepwise mechanism involving the nucleophilic attack of the amine on the isocyanate carbon to form a tetrahedral intermediate, which then undergoes a proton transfer to yield the final urea product. The calculated activation energies for the transition states would provide an estimate of the reaction rate. Such studies on related isocyanate systems have shown that the nature of the substituents on the phenyl ring can have a significant impact on the reaction barriers.

Theoretical Predictions of Molecular Stability and Conformational Landscapes

The three-dimensional structure and conformational flexibility of a molecule are critical to its reactivity and interactions. Theoretical methods can be used to explore the conformational landscape of this compound and to predict the relative stabilities of different conformers. The rotation around the C-N bond connecting the phenyl ring and the isocyanate group, as well as the orientation of the nitro group, would be key conformational variables.

Computational analysis would likely indicate that the planar or near-planar conformations are the most stable due to conjugation between the phenyl ring, the nitro group, and the isocyanate group. The relative energies of different conformers can be calculated to determine the most populated conformations at a given temperature. This information is valuable for understanding how the molecule might orient itself when approaching a reaction partner.

Advanced Applications of 4 Fluoro 2 Nitrophenyl Isocyanate Derivatives in Specialized Scientific Fields

Materials Science and Polymer Chemistry

The dual reactivity of 4-fluoro-2-nitrophenyl isocyanate makes it a valuable building block in the synthesis and functionalization of advanced materials. The isocyanate group provides a reactive handle for polymerization and surface modification, while the fluoronitrophenyl moiety imparts specific chemical and physical properties.

Utilization in Specialty Polymer Synthesis and Modification

The primary application of this compound in polymer chemistry is rooted in the high reactivity of the isocyanate (-N=C=O) group. This functional group readily reacts with molecules containing active hydrogen atoms, such as amines and alcohols, to form urea (B33335) and urethane (B1682113) linkages, respectively. This reaction is fundamental to the synthesis of specialty polymers like polyureas and polyurethanes. nist.gov

The incorporation of the 4-fluoro-2-nitrophenyl group into the polymer structure can significantly influence the material's properties. The electron-withdrawing nature of both the fluorine atom and the nitro group can enhance the thermal stability and alter the solubility of the resulting polymer. Furthermore, the fluorine atom can be later displaced through nucleophilic aromatic substitution, allowing for post-polymerization modification to introduce additional functionalities.

Design of Novel Polymeric Materials with Tunable Properties

The ability to create polymers with precisely controlled characteristics is a major goal in materials science. Derivatives of this compound are instrumental in designing polymeric materials with such tunable properties. lu.se The synthesis of non-isocyanate polyurethanes (NIPU), for example, highlights a green chemistry approach where the molecular structure can be adjusted to control the final material properties, which are then analyzed for mechanical and thermal characteristics. lu.se

By incorporating the fluoronitrophenyl moiety, researchers can modulate:

Intermolecular Forces: The polarity induced by the nitro group and the potential for hydrogen bonding via the formed urea or urethane linkages affect chain packing and interaction, influencing mechanical strength and glass transition temperature.

Responsiveness: The nitro group can be chemically reduced to an amino group. This transformation alters the electronic properties and basicity of the polymer, enabling the creation of "smart" materials that respond to stimuli like pH changes.

Covalent Functionalization of Carbon-Based Nanomaterials (e.g., Graphene)

Covalent functionalization is a key strategy to improve the processability and performance of carbon-based nanomaterials like graphene and carbon nanotubes (CNTs). mdpi.comacs.org Isocyanates are highly effective for this purpose because they can form stable, covalent bonds with hydroxyl (-OH) or carboxyl (-COOH) groups often present on the surface of these materials. nist.govresearchgate.netcapes.gov.brosti.gov

The process involves reacting this compound with these surface groups, covalently attaching the fluoronitrophenyl unit to the nanomaterial's framework. researchgate.netcapes.gov.br This functionalization achieves several goals:

Enhanced Dispersion: The attached polar groups can improve the nanomaterial's solubility and dispersion in various solvents, preventing the aggregation that can hinder applications. mdpi.com

Platform for Further Modification: The attached group acts as a versatile anchor. The nitro group can be reduced to an amine, and the fluorine can be substituted, providing multiple pathways to attach other molecules like catalysts or biomolecules. acs.org

Altered Electronic Properties: Covalent modification of graphene's sp² carbon lattice can change its electronic properties, for instance, by opening a bandgap. units.it The functionalization level can be monitored by techniques like Raman spectroscopy, which tracks changes in the D and G bands of the carbon material. units.it

Table 1: Research Findings on Covalent Functionalization of Carbon Nanomaterials

| Nanomaterial | Functionalization Agent/Method | Key Findings & Characterization | Reference(s) |

| Carbon Nanotubes (CNTs) | Di-isocyanate compounds | Free isocyanate groups successfully attached to CNTs, confirmed by spectroscopic and thermal analysis. Functionalized CNTs readily react with amines and polyols. | nist.gov |

| Carbon Nanotubes (CNTs) | Toluene (B28343) 2,4-diisocyanate | Covalent attachment of reactive isocyanate groups confirmed by FTIR and XPS. Isocyanate content determined by titration and TGA. | researchgate.netcapes.gov.br |

| Graphene | Aryl diazonium salts (e.g., 4-nitrophenyl) | Covalent attachment of nitrophenyl groups achieved, leading to p-type doping and changes in electronic properties. | units.itsit.edu.cn |

| Graphene | Thermally generated nitrenes | Allows for covalent bonding of various functional moieties and polymers, enhancing chemical and thermal stability. | acs.org |

Analytical Chemistry and Sensing Applications

The unique electronic and hydrogen-bonding capabilities of molecules derived from this compound make them excellent candidates for the development of chemical sensors.

Development of Chemosensors for Anion Recognition and Detection

Derivatives of this compound are widely used to create chemosensors for detecting anions. grafiati.com The typical sensor design involves reacting the isocyanate with an amine to form a urea (or thiourea) structure. This urea moiety acts as an anion recognition site. tandfonline.comresearchgate.netmagtech.com.cn

The key features of these sensors are:

Hydrogen-Bonding Site: The N-H protons on the urea group are effective hydrogen-bond donors that can bind with anions. researchgate.netnih.gov

Enhanced Acidity: The electron-withdrawing nitro group on the phenyl ring increases the acidity of the N-H protons, strengthening their interaction with anions. researchgate.net This makes the sensor more sensitive.

Signaling Unit: The nitrophenyl group often serves as a chromophore, a part of the molecule that absorbs light. Anion binding alters the electronic environment of this chromophore, leading to a detectable signal. rsc.orgnih.gov

These sensors have shown high selectivity for various anions, including fluoride (B91410), acetate, and phosphate, which are important in biological and environmental systems. nih.govrsc.org

Mechanisms of Colorimetric and Spectroscopic Sensing

The detection of anions by these chemosensors relies on mechanisms that produce a measurable change in their optical properties. eurekaselect.combenthamdirect.comrsc.org

Colorimetric Sensing: A visible color change is a common and user-friendly detection method. rsc.org For many urea-based sensors, this change is triggered by the deprotonation of the sensor's N-H group by a sufficiently basic anion (like fluoride or acetate). rsc.orgrsc.org This deprotonation alters the electronic structure of the molecule, causing a shift in its light absorption into the visible spectrum, which is observed as a distinct color change. rsc.orgnih.gov For example, a solution of the sensor might change from colorless to red or orange upon binding the target anion. rsc.org

Spectroscopic Sensing:

UV-Vis Spectroscopy: The binding of an anion to the sensor, either through hydrogen bonding or deprotonation, changes the sensor's electronic energy levels. This change is reflected in the UV-visible absorption spectrum as a shift in the maximum absorption wavelength or a change in absorbance intensity. nih.gov

Fluorescence Spectroscopy: In fluorescent sensors, anion binding can either quench (turn off) or enhance (turn on) the sensor's fluorescence. rsc.org For instance, anion binding might induce a process like photoinduced electron transfer (PET), which quenches fluorescence. The specific response depends on the detailed molecular design of the sensor. grafiati.com

Table 2: Anion Sensing Mechanisms and Observations

| Sensor Type | Anion(s) Detected | Mechanism | Observed Signal | Reference(s) |

| Amidothiourea with 3,5-dinitrophenyl | F⁻, AcO⁻, H₂PO₄⁻ | Anion-induced deprotonation of the amide N-H proton. | Color change from colorless to orange/red. | rsc.org |

| Pyrrolylamidothiourea | F⁻, AcO⁻, Benzoate, H₂PO₄⁻ | Deprotonation in the presence of the anion. | Colorimetric change. | rsc.org |

| Carbazole-based urea with nitro groups | F⁻, AcO⁻, H₂PO₄⁻, CN⁻, SO₄²⁻ | Anion binding and/or deprotonation. | Color change from yellow to orange/burgundy; fluorescence changes. | nih.gov |

| Phenol-nitrophenyl urea/thiourea (B124793) | F⁻, AcO⁻, H₂PO₄⁻ | Hydrogen bonding and/or deprotonation. | Color change in solution. | nih.gov |

Design of Molecular Clefts for Selective Anion Binding

The field of supramolecular chemistry focuses on the design and synthesis of artificial receptors capable of recognizing and binding specific molecules or ions. This recognition is driven by non-covalent interactions, such as hydrogen bonding. Derivatives of this compound, particularly urea-based structures, are instrumental in creating "molecular clefts" designed for the selective binding of anions. researchgate.netresearchgate.net

These molecular clefts are synthetic receptors with a concave, open cavity. The isocyanate group of this compound readily reacts with primary amines to form urea functionalities. When two of these urea groups are incorporated into a larger molecular framework, their N-H protons can act as hydrogen-bond donors. The geometry of the framework positions these urea groups to form a binding pocket, or cleft, that is complementary in size and electronic character to a target anion. researchgate.net

The presence of the electron-withdrawing nitro (NO₂) group on the phenyl ring is crucial. It increases the acidity of the urea N-H protons, enhancing their ability to form strong hydrogen bonds with anionic guests. This increased acidity leads to more stable receptor-anion complexes. acs.org

Research has demonstrated the synthesis of flexible bis(urea) receptors from nitrophenyl isocyanates. These receptors exhibit a high affinity for various anions, including those of significant biological and environmental importance like carboxylates (acetate, benzoate), fluoride, and phosphates. researchgate.net The flexibility of the molecular backbone connecting the two urea groups allows the receptor to adopt different conformations to effectively bind with anions of different shapes and sizes. researchgate.net

The binding process and selectivity can be studied using techniques like UV-vis and ¹H NMR spectroscopy. Upon anion binding, changes in the UV-vis spectrum or shifts in the proton signals in the NMR spectrum provide evidence of the complex formation and can be used to determine the strength of the interaction (association constant). researchgate.net For instance, studies on oligomethylene bis(nitrophenylureylbenzamide) receptors have shown the formation of both 1:1 and 2:1 receptor-anion complexes, highlighting the cooperative effect of the two ureylbenzamide units in the binding process. researchgate.net

Table 1: Anion Binding Characteristics of a Bis(urea) Receptor Derived from Nitrophenyl Isocyanate

| Anion Guest | Stoichiometry (Receptor:Anion) | Method of Detection | Observation |

|---|---|---|---|

| Acetate (AcO⁻) | 1:1 | UV-vis, ¹H NMR | Spectroscopic changes indicating complex formation. researchgate.net |

| Dihydrogen Phosphate (H₂PO₄⁻) | 1:1 | ¹H NMR | Downfield shift of urea N-H proton signals. researchgate.net |

| Hydrogen Pyrophosphate (HP₂O₇³⁻) | 2:1 | UV-vis, ¹H NMR | Formation of a highly stable complex. researchgate.net |

This table is a representative example based on findings for similar nitrophenyl urea receptors.

Future Directions and Emerging Research Avenues for 4 Fluoro 2 Nitrophenyl Isocyanate Chemistry

Development of Novel Catalytic Systems for Isocyanate Reactions

The reactivity of isocyanates is conventionally harnessed through reactions with nucleophiles, often facilitated by general base or organometallic catalysis. However, the future of 4-fluoro-2-nitrophenyl isocyanate chemistry lies in the development of more sophisticated and selective catalytic systems. Current research into catalysts for isocyanate reactions is driven by the need for environmentally benign alternatives to traditional organotin compounds, such as dibutyltin (B87310) dilaurate (DBTDL). researchgate.net

Future research will likely focus on the application of bismuth, aluminum, and zirconium chelates as greener catalyst options for reactions involving this compound. researchgate.net These metal chelates offer the potential for tunable reactivity and selectivity, which is crucial when dealing with a highly reactive isocyanate. The development of dual-action catalysts, capable of facilitating multiple cure mechanisms in polymer synthesis, also presents a promising frontier. researchgate.net

Furthermore, the exploration of organocatalysis for reactions involving this compound is an area ripe for investigation. Chiral organocatalysts could enable enantioselective additions to the isocyanate, opening up new avenues for the synthesis of complex, stereochemically defined molecules.

| Catalyst Class | Potential Advantages for this compound Reactions | Research Focus |

| Bismuth, Aluminum, Zirconium Chelates | Environmentally friendly alternatives to organotins, tunable reactivity. | Optimization of ligand scaffolds for enhanced catalytic activity and selectivity. |

| Dual-Action Catalysts | Ability to catalyze multiple reaction steps or types in a single process. | Design of catalysts for one-pot synthesis of complex polymers and heterocycles. |

| Chiral Organocatalysts | Enantioselective synthesis of chiral ureas, carbamates, and other derivatives. | Development of novel catalyst structures for high enantiomeric excess. |

Exploration of New Chemical Transformations and Synthetic Utilities

The synthetic utility of this compound is largely centered on its reactions with amines and alcohols to form ureas and carbamates, respectively. However, its high reactivity opens the door to a much broader range of chemical transformations.

A significant area of future research will be the use of this compound in the synthesis of novel heterocyclic compounds. The isocyanate functionality can act as a key building block in cycloaddition reactions and multicomponent reactions to construct diverse ring systems. For instance, its reaction with appropriate substrates could lead to the formation of fluorinated and nitrated quinazolines, benzodiazepines, and other heterocyclic scaffolds of medicinal interest. The synthesis of nitrophenyl-group-containing heterocycles is an active area of research, with cyclocondensation reactions being a key strategy. nih.govresearchgate.net

The development of new synthetic methodologies, such as flow chemistry, for reactions involving this isocyanate will also be crucial. Continuous flow reactors can offer enhanced safety and control over highly exothermic reactions, which is a pertinent consideration for the reactive this compound.

Advanced Computational Design and Predictive Modeling of Derivatives

Computational chemistry is set to play a pivotal role in accelerating the discovery of new applications for this compound. Density Functional Theory (DFT) can be employed to predict the reactivity and reaction pathways of this isocyanate with various nucleophiles. Such studies can provide valuable insights into the regioselectivity and stereoselectivity of its reactions, guiding synthetic efforts. For example, computational modeling has been used to predict the reaction pathways of other isocyanates.

Future research will likely involve the use of advanced computational methods to design derivatives of this compound with tailored properties. By modeling the electronic and steric effects of different substituents on the phenyl ring, it will be possible to predict the reactivity, stability, and even the potential biological activity of novel analogues. For instance, computational studies on related nitrophenyl compounds have been used to calculate reactivity descriptors and predict their toxicological profiles. researchgate.net

| Computational Method | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Prediction of reaction mechanisms, transition states, and reactivity descriptors. | Rationalization of experimental observations and guidance for reaction optimization. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between the chemical structure of derivatives and their biological activity or material properties. | In silico screening of virtual libraries to identify promising new compounds. |

| Molecular Docking | Simulating the binding of this compound derivatives to biological targets. | Identification of potential new drug candidates and chemical probes. |

Integration into High-Throughput Screening and Combinatorial Chemistry Platforms

The amenability of this compound to react with a wide range of nucleophiles makes it an ideal building block for the construction of combinatorial libraries. High-throughput screening (HTS) of these libraries can rapidly identify compounds with desired biological or material properties.

A particularly promising avenue is the integration of this compound into DNA-encoded library (DEL) technology. nih.gov In this approach, the isocyanate would be used to cap a library of DNA-tagged molecules, creating a vast collection of compounds for affinity-based selection against a biological target. The inherent reactivity of the isocyanate allows for efficient and high-yielding coupling reactions under aqueous conditions, which are often compatible with DEL synthesis. The development of modern compound libraries for drug discovery often involves the synthesis of hundreds of thousands of new compounds annually. enamine.net

The "split-and-pool" synthesis strategy, a cornerstone of combinatorial chemistry, can be effectively employed with this compound to generate large and diverse libraries of ureas and other derivatives for screening. nih.gov

Synergistic Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound research will be increasingly interdisciplinary, with exciting opportunities at the intersection of chemistry, biology, and materials science.

In chemical biology , the high electrophilicity of this compound makes it a candidate for the development of novel chemical probes. oakwoodchemical.com It can be used to selectively label specific amino acid residues in proteins, enabling the study of protein function and interactions. Its fluorinated nature also allows for the use of ¹⁹F NMR as a powerful analytical tool in biological systems.

In materials science , the incorporation of this compound into polymers can lead to materials with enhanced properties. The fluorine and nitro groups can impart increased thermal stability, chemical resistance, and specific surface properties to polyurethanes and other polymers. The development of fluorinated heterocycles is a growing field with applications in advanced materials. nih.govsemanticscholar.org

The synergistic combination of these fields will undoubtedly unlock new and unforeseen applications for this versatile chemical compound, solidifying its importance in the landscape of modern chemical research.

Q & A

Q. What statistical methods are recommended for interpreting inconsistent spectral data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.